REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][C:4]=1[N+:9]([O-])=O.O.O.[Sn](Cl)[Cl:15].O>Cl>[Cl:15][C:5]1[C:4]([NH2:9])=[C:3]([NH:2][CH3:1])[CH:8]=[CH:7][N:6]=1 |f:1.2.3|
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Name
|
|
Quantity
|
7 g
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Type
|
reactant
|
Smiles
|
CNC1=C(C=NC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
52.2 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
90 °C
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Type
|
CUSTOM
|
Details
|
this was stirred for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction solution was cooled to 0° C.
|
Type
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CONCENTRATION
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Details
|
The solution was concentrated under reduced pressure
|
Type
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ADDITION
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Details
|
ammonia-saturated methanol solution (700 mL) was added to the residue
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Type
|
STIRRING
|
Details
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this was stirred at 5° C. for 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by concentration under reduced pressure
|
Type
|
FILTRATION
|
Details
|
this was filtered through celite
|
Type
|
WASH
|
Details
|
The celite and the suspended material were washed five times with 250 mL of ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
this was concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1N)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.22 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |